molecular formula C21H26ClN3O2 B283197 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

Cat. No. B283197
M. Wt: 387.9 g/mol
InChI Key: OFYYXAOPPAOCEU-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide, also known as CE-3, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is involved in DNA repair, while tankyrase is involved in the regulation of telomere function. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide is its potential as a therapeutic agent for the treatment of various diseases. It has also been shown to be relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide. One direction is to continue to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. Another direction is to further study its mechanism of action to better understand its potential therapeutic benefits. Additionally, future research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoyl chloride with 3-chloro-2-(4-ethylpiperazin-1-yl)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C21H26ClN3O2/c1-3-24-12-14-25(15-13-24)20-18(22)6-5-7-19(20)23-21(26)16-8-10-17(11-9-16)27-4-2/h5-11H,3-4,12-15H2,1-2H3,(H,23,26)

InChI Key

OFYYXAOPPAOCEU-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)OCC

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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